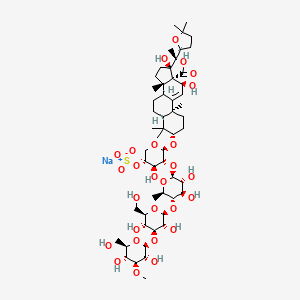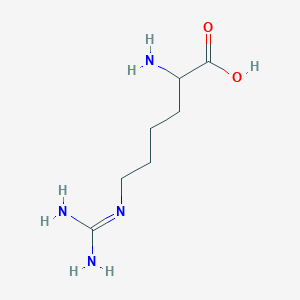![molecular formula C22H27N5O B1673412 4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine CAS No. 162641-16-9](/img/structure/B1673412.png)
4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine
Descripción general
Descripción
4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine (BTAPP) is a synthetic compound that has been gaining attention in recent years due to its potential therapeutic applications. It is a member of the piperidine family of compounds and is structurally similar to compounds used in the synthesis of opioids. BTAPP has been studied for its potential to act as an agonist of several important receptors in the body, including the mu opioid receptor, the serotonin 5-HT1A receptor, and the dopamine D2 receptor. This has led to the exploration of its pharmacological properties and its potential uses in the treatment of various conditions, such as depression, anxiety, and pain.
Aplicaciones Científicas De Investigación
Migraine Treatment
- A study investigated a series of piperidines, including structures similar to 4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine, as potential selective h5-HT1D agonists for migraine treatment. The research found specific analogs to be effective as full agonists at the h5-HT1D receptor, displaying good binding selectivity and suggesting potential applications in migraine therapeutics (Bourrain et al., 1999).
Antimicrobial Properties
- Another study synthesized derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, examining their antimicrobial efficacy against pathogens affecting tomato plants. This research highlighted the impact of structural variations on antimicrobial activity, indicating the potential use of these compounds in agricultural applications (Vinaya et al., 2009).
Antiallergic and Antiasthmatic Effects
- Research on 4-benzhydryloxy-1-[3-(1H-tetrazol-5-yl)-propyl]piperidine, a newly synthesized antiallergic drug, demonstrated its efficacy in various experimental allergic and asthmatic models. It was found to inhibit immediate hypersensitivity reactions and suppress airway eosinophilia, suggesting its potential use in treating allergies and asthma (Matsushita et al., 1998).
Cancer Research
- Benzimidazole derivatives bearing 1,2,4-triazole, related in structure to the compound of interest, have been studied for their anti-cancer properties. Molecular docking studies and density functional theory were applied to understand the mechanism behind their potential anti-cancer activity, highlighting the versatility of these compounds in pharmaceutical research (Karayel, 2021).
Propiedades
IUPAC Name |
4-benzhydryloxy-1-[3-(2H-tetrazol-5-yl)propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)28-20-13-16-27(17-14-20)15-7-12-21-23-25-26-24-21/h1-6,8-11,20,22H,7,12-17H2,(H,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGXAHOROZEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424898 | |
| Record name | HQL-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine | |
CAS RN |
162641-16-9 | |
| Record name | HQL-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)








